molecular formula C10H12OS B14126027 (2-Prop-2-enylsulfanylphenyl)methanol

(2-Prop-2-enylsulfanylphenyl)methanol

Cat. No.: B14126027
M. Wt: 180.27 g/mol
InChI Key: OLDHJRQTUFQWJK-UHFFFAOYSA-N
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Description

(2-Prop-2-enylsulfanylphenyl)methanol is an organic compound with a unique structure that includes a phenyl ring substituted with a methanol group and a prop-2-enylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Prop-2-enylsulfanylphenyl)methanol typically involves the reaction of 2-bromothiophenol with allyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol group displaces the bromine atom, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-Prop-2-enylsulfanylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of (2-Prop-2-enylsulfanylphenyl)aldehyde or (2-Prop-2-enylsulfanylphenyl)carboxylic acid.

    Reduction: Formation of (2-Prop-2-enylsulfanyl)phenylmethanol or (2-Prop-2-enylsulfanyl)phenylthiol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2-Prop-2-enylsulfanylphenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Prop-2-enylsulfanylphenyl)methanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and sulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the phenyl ring can interact with hydrophobic regions of proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (2-Prop-2-enylsulfanylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (2-Prop-2-enylsulfanylphenyl)thiol: Similar structure but with a thiol group instead of methanol.

    (2-Prop-2-enylsulfanylphenyl)aldehyde: Similar structure but with an aldehyde group instead of methanol.

Uniqueness

(2-Prop-2-enylsulfanylphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxyl and sulfanyl groups allows for diverse reactivity and interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

(2-prop-2-enylsulfanylphenyl)methanol

InChI

InChI=1S/C10H12OS/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,11H,1,7-8H2

InChI Key

OLDHJRQTUFQWJK-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=CC=CC=C1CO

Origin of Product

United States

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